![molecular formula C15H18N4O5 B8041098 ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate](/img/structure/B8041098.png)
ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various functional groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxycarbonylamino and carbamate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate can be compared with other quinazolinone derivatives, such as:
2-Methyl-4-oxoquinazoline: A simpler derivative with similar core structure but lacking the ethoxycarbonylamino and carbamate groups.
Ethyl N-[3-(aminocarbonyl)-2-methyl-4-oxoquinazolin-5-yl]carbamate: A closely related compound with an aminocarbonyl group instead of the ethoxycarbonylamino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-4-23-14(21)17-11-8-6-7-10-12(11)13(20)19(9(3)16-10)18-15(22)24-5-2/h6-8H,4-5H2,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOIAYFMQHQCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1C(=O)N(C(=N2)C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B8041023.png)
![ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate](/img/structure/B8041036.png)

![6-Butylsulfanyl-11-methyl-3,5,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-4-amine](/img/structure/B8041062.png)
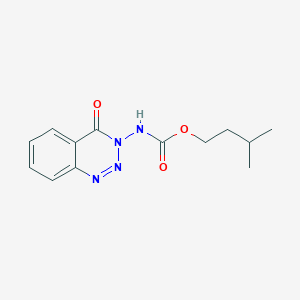
![4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde](/img/structure/B8041076.png)
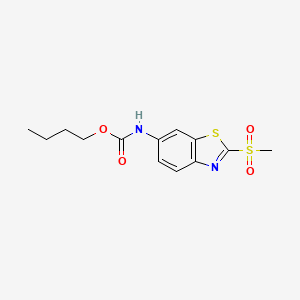
![N-ethyl-3-methyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]aniline](/img/structure/B8041093.png)
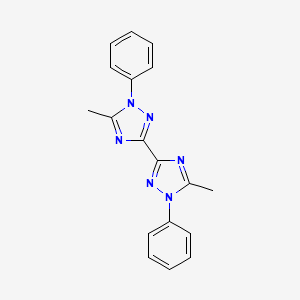
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
![N-[3-(4-acetamidophenoxy)propyl]acetamide](/img/structure/B8041104.png)
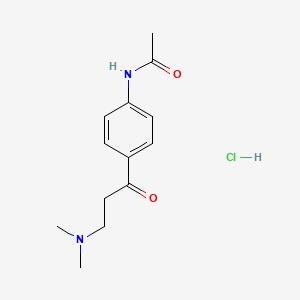
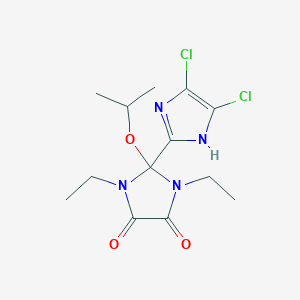
![1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8041119.png)
